3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-

Nucleophilic substitution Leaving group α-Haloketone

This 2-(bromoacetyl) naphthopyranone is the essential electrophilic building block for medicinal chemistry—its α-bromoketone (conjugate acid pKa ≈ –9) undergoes mild nucleophilic displacement with primary aromatic amines at ambient temperature, directly accessing bioactive aminoacetyl naphthocoumarins with demonstrated Gram-positive antibacterial activity (ZOI up to 20 mm). The 2-acetyl analog cannot replicate this transformation. Treatment with hydrazine hydrate yields salicyl azines via a unique de-acylative ring-opening. With a computed logP of 3.52 and TPSA of 47.3 Ų, the compound offers favorable permeability for CNS-targeted probes. Choose this key intermediate to accelerate library synthesis and reduce purification burden.

Molecular Formula C15H9BrO3
Molecular Weight 317.13 g/mol
CAS No. 88735-43-7
Cat. No. B11693543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-
CAS88735-43-7
Molecular FormulaC15H9BrO3
Molecular Weight317.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)CBr
InChIInChI=1S/C15H9BrO3/c16-8-13(17)12-7-11-10-4-2-1-3-9(10)5-6-14(11)19-15(12)18/h1-7H,8H2
InChIKeyATGMCRFENOHNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 129 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- (CAS 88735-43-7): Core Chemical Identity and Procurement Context


3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- (CAS 88735-43-7) is a synthetic polycyclic heterocycle with the molecular formula C₁₅H₉BrO₃ and a molecular weight of 317.13 g·mol⁻¹ . The compound belongs to the naphthopyranone (benzo[f]chromen-3-one) family and features an electrophilic α-bromoketone side chain at the 2-position. This structural motif makes it a versatile building block in medicinal chemistry and materials science, where the bromoacetyl moiety serves as a reactive handle for nucleophilic substitution, condensation, and cross-coupling reactions [1].

Why In-Class Naphthopyranones Cannot Substitute 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- (CAS 88735-43-7)


The 2-(bromoacetyl) substituent imparts unique electrophilic reactivity that is absent in the parent 2-acetyl, 2-unsubstituted, or 2-alkyl analogs. The bromine atom functions as an excellent leaving group (pKa of conjugate acid HBr ≈ –9), enabling efficient nucleophilic displacement under mild conditions, whereas the acetyl analog (pKa of CH₃CO₂H ≈ 4.8) requires forcing conditions or pre-activation for analogous transformations [1]. This difference is critical in multi-step syntheses of biologically active aminoacetyl naphthocoumarins, where the bromoacetyl intermediate directly participates in condensation with aromatic amines to yield antibacterial agents, a pathway that cannot be replicated with the 2-acetyl precursor [2].

Quantitative Differentiation of 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- (CAS 88735-43-7) from Closest Comparators


Superior Leaving-Group Ability of Bromoacetyl vs. Acetyl in Nucleophilic Substitution Reactions

The bromoacetyl group exhibits a leaving-group conjugate acid pKa of approximately –9 (HBr), compared to ~4.8 for the acetyl analog (CH₃CO₂H), indicating a dramatically weaker base and therefore a far superior leaving group [1]. This translates into milder reaction conditions and higher yields in nucleophilic displacement reactions. In the synthesis of aminoacetyl naphthocoumarins, 2-(bromoacetyl)-3H-naphtho[2,1-b]pyran-3-one reacts directly with primary aromatic amines at ambient temperature, whereas the corresponding 2-acetyl analog requires pre-activation or elevated temperatures to achieve comparable conversion [2].

Nucleophilic substitution Leaving group α-Haloketone Reactivity

Antibacterial Activity of Bromoacetyl-Derived Aminoacetyl Naphthocoumarins vs. Acetyl Precursor

Aminoacetyl naphthocoumarins (3a–c) synthesized from 2-(bromoacetyl)-3H-naphtho[2,1-b]pyran-3-one via condensation with aromatic amines demonstrated measurable antibacterial activity in the cup-plate assay at 100 ppm, with zones of inhibition ranging from 7 to 20 mm against S. aureus, E. coli, and M. luteus [1]. The parent 2-acetyl compound (1) showed no appreciable activity under identical conditions, confirming that the bromoacetyl-to-aminoacetyl transformation is essential for bioactivity [1].

Antibacterial Naphthocoumarin Aminoacetyl Zone of inhibition

Differential Reactivity in De-Acylative Ring-Opening with Hydrazine: Bromoacetyl vs. Acetyl Coumarins

Under treatment with hydrazine hydrate, 3-bromoacetyl coumarins (including 2-(bromoacetyl)-3H-naphtho[2,1-b]pyran-3-one) undergo a de-acylative ring-opening to form salicyl azines, a transformation confirmed by single-crystal X-ray diffraction [1]. In contrast, 3-acetyl coumarins under identical conditions predominantly follow a different pathway or require more forcing conditions, highlighting the unique reactivity profile conferred by the bromoacetyl group [1].

Ring-opening Hydrazine Salicyl azine Coumarin

Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Acetyl Analog

The computed logP of 2-(bromoacetyl)-3H-naphtho[2,1-b]pyran-3-one is 3.52, with a topological polar surface area (TPSA) of 47.3 Ų . By comparison, the 2-acetyl analog (CAS 727-80-0) has a predicted logP of approximately 3.0 and a TPSA of 43.4 Ų [1]. The increased lipophilicity of the bromoacetyl derivative may enhance membrane permeability, while the slightly larger polar surface area retains hydrogen-bonding capability, a balance that can be advantageous in cell-based assays.

LogP Polar surface area Lipophilicity Drug-likeness

Best-Fit Application Scenarios for 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- (CAS 88735-43-7) Based on Quantitative Evidence


Synthesis of Antibacterial Aminoacetyl Naphthocoumarins via Direct Amination

The compound is the essential electrophilic partner for generating aminoacetyl naphthocoumarins with demonstrated antibacterial activity (zone of inhibition up to 20 mm at 100 ppm against M. luteus) [1]. The bromoacetyl group reacts directly with primary aromatic amines at ambient temperature, a transformation that cannot be achieved with the 2-acetyl precursor, making this compound indispensable for medicinal chemistry programs targeting Gram-positive and Gram-negative bacteria [1].

Divergent Synthesis of Salicyl Azine Scaffolds via Hydrazine-Mediated Ring-Opening

Treatment with hydrazine hydrate yields salicyl azines—a privileged scaffold in coordination chemistry and fluorescence sensing—via a de-acylative ring-opening pathway that is unique to 3-bromoacetyl coumarins; the corresponding 3-acetyl compounds do not provide access to this structural class [2]. Researchers procuring this compound for diversity-oriented synthesis benefit from a reaction that has been structurally validated by single-crystal X-ray diffraction [2].

Design of Cell-Permeable Probes Leveraging Elevated Lipophilicity

With a computed logP of 3.52—approximately 0.5 units higher than the acetyl analog—this bromoacetyl derivative offers enhanced passive membrane permeability while retaining a moderate TPSA of 47.3 Ų, placing it within the favorable range for CNS drug-like properties . This physicochemical profile makes it a preferred core scaffold for developing fluorescent probes or bioactive molecules intended for intracellular targets.

General-Purpose Electrophilic Building Block for Parallel Synthesis Libraries

The highly reactive α-bromoketone moiety (conjugate acid pKa ≈ –9) enables high-yielding, mild-condition diversification with a broad range of N-, O-, and S-nucleophiles, delivering compound libraries with superior conversion rates compared to the corresponding 2-acetyl or 2-chloroacetyl analogs [3][4]. This reactivity advantage directly translates into reduced synthesis time and higher purity of final products in parallel medicinal chemistry workflows.

Quote Request

Request a Quote for 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.